molecular formula C23H23NO3 B14489947 N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide CAS No. 63292-45-5

N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide

Cat. No.: B14489947
CAS No.: 63292-45-5
M. Wt: 361.4 g/mol
InChI Key: ZDSAVJHNKROUEQ-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method mentioned above, involving ultrasonic irradiation and a solid acid catalyst, is gaining traction due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives such as:

Uniqueness

N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide is unique due to its specific combination of hydroxy, methoxy, and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

63292-45-5

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide

InChI

InChI=1S/C23H23NO3/c1-27-21-15-9-8-14-20(21)23(26,19-12-6-3-7-13-19)16-17-24-22(25)18-10-4-2-5-11-18/h2-15,26H,16-17H2,1H3,(H,24,25)

InChI Key

ZDSAVJHNKROUEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CCNC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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